molecular formula C8H17NO B2922914 (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-amine CAS No. 2248218-96-2

(2S)-2-Methyl-3-(oxolan-2-yl)propan-1-amine

Cat. No. B2922914
M. Wt: 143.23
InChI Key: HJDUKRWPOIOZNP-JAMMHHFISA-N
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Description

“(2S)-2-Methyl-3-(oxolan-2-yl)propan-1-amine” is a chemical compound with the IUPAC name 1-tetrahydro-2-furanyl-1-propanamine . It has a molecular weight of 129.2 and is typically in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO/c1-2-6(8)7-4-3-5-9-7/h6-7H,2-5,8H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“(2S)-2-Methyl-3-(oxolan-2-yl)propan-1-amine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Safety And Hazards

This compound is associated with several hazard statements including H227, H302, H314, and H335 . These codes indicate that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2S)-2-methyl-3-(oxolan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(6-9)5-8-3-2-4-10-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDUKRWPOIOZNP-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CCCO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Methyl-3-(oxolan-2-yl)propan-1-amine

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